Spiro[2.5]octane
CAS No.: 185-65-9
Cat. No.: VC21007617
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[2.5]octane - 185-65-9](/images/no_structure.jpg)
Specification
CAS No. | 185-65-9 |
---|---|
Molecular Formula | C8H14 |
Molecular Weight | 110.2 g/mol |
IUPAC Name | spiro[2.5]octane |
Standard InChI | InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2 |
Standard InChI Key | FOEYMRPOKBCNCR-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CC2 |
Canonical SMILES | C1CCC2(CC1)CC2 |
Introduction
Basic Properties and Structural Characteristics
Spiro[2.5]octane (CAS: 185-65-9) belongs to the family of spirocyclic hydrocarbons, featuring a distinctive molecular architecture where two rings share only one carbon atom - the spiro carbon. The molecule consists of a three-membered cyclopropane ring and a six-membered cyclohexane ring connected through this spiro junction. This unique arrangement creates a rigid three-dimensional structure with distinctive conformational properties that differentiate it from conventional bicyclic compounds .
The molecular formula of Spiro[2.5]octane is C₈H₁₄ with a molecular weight of 110.1968 g/mol. Its IUPAC Standard InChIKey is FOEYMRPOKBCNCR-UHFFFAOYSA-N, providing a unique identifier for this compound in chemical databases . The structural representation can be described using the SMILES notation C1CCC2(CC1)CC2, which captures the essential connectivity pattern of this spirocyclic system .
Table 1: Molecular Identity of Spiro[2.5]octane
Property | Value |
---|---|
Molecular Formula | C₈H₁₄ |
Molecular Weight | 110.1968 g/mol |
CAS Registry Number | 185-65-9 |
IUPAC Standard InChIKey | FOEYMRPOKBCNCR-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CC2 |
InChI | InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2 |
Physical Properties
The physical properties of Spiro[2.5]octane are critical for understanding its behavior in various chemical and physical processes. Based on empirical studies conducted by multiple research groups, the compound exhibits well-defined phase transition temperatures that have been measured with high precision.
Phase Transition Data
Spiro[2.5]octane exists as a liquid at room temperature and standard pressure, with its phase transitions occurring at specific temperatures as documented in scientific literature. The compound's boiling and melting points have been determined through rigorous experimental methods and published in peer-reviewed journals.
Table 2: Phase Transition Properties of Spiro[2.5]octane
Property | Value | Method | Reference | Uncertainty |
---|---|---|---|---|
Boiling Point | 398.9 K (125.75°C) | N/A | Bridson-Jones, Buckley, et al., 1951 | ±2.0 K |
Boiling Point | 398.7 K (125.55°C) | N/A | Shortridge, Craig, et al., 1948 | ±1.5 K |
Melting Point | 187.0 K (-86.15°C) | N/A | Shortridge, Craig, et al., 1948 | ±1.0 K |
The data in Table 2 illustrates remarkable consistency in the boiling point measurements across different research groups, with values differing by only 0.2 K, well within the stated uncertainties. This consistency lends credibility to the reported values and provides researchers with reliable data for experimental design and theoretical calculations .
Synthesis Methods and Chemical Reactivity
The synthesis of Spiro[2.5]octane and its derivatives has evolved significantly over the years, with various methodologies developed to efficiently produce these compounds for research and application purposes.
Classical Synthetic Approaches
Early synthetic methods for Spiro[2.5]octane were developed in the mid-20th century, as evidenced by the work of Shortridge, Craig, et al. (1948) and Bridson-Jones, Buckley, et al. (1951) . These pioneering methods established the foundation for spirocyclic compound synthesis.
Modern Synthetic Methodologies
Contemporary approaches to synthesizing Spiro[2.5]octane typically involve cyclization reactions of appropriately substituted precursors. For derivatives such as Spiro[2.5]octane-5,7-dione, more elaborate synthetic routes have been developed. One notable method involves the following sequence:
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Ring opening methylation of 6-oxa-spiro[2.5]octane-5,7-dione
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Formation of intermediate compounds through carefully controlled reactions
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Cyclization to form the desired spirocyclic structure
This multistep process represents a significant advancement in synthetic methodology compared to historical approaches, offering improved yields and purity .
Table 3: Key Synthetic Approaches for Spiro[2.5]octane Derivatives
Synthetic Approach | Target Compound | Key Reagents | Reference |
---|---|---|---|
Claisen Condensation | Spiro[2.5]octane-5,7-dione | Sodium methanolate, THF | Patent EP2880008B1 (2013) |
Internal Cyclization | Spiro[2.5]octane derivatives | Cyclopropanepropanoic acid derivatives | Qudrat-i-khuda (1929) |
Derivatives and Related Compounds
The Spiro[2.5]octane scaffold has been utilized to create numerous derivatives with diverse functional groups, expanding its potential applications across multiple fields. These derivatives maintain the core spirocyclic structure while introducing various functional moieties that alter their chemical and biological properties.
Carboxylic Acid Derivatives
Several carboxylic acid derivatives of Spiro[2.5]octane have been synthesized and characterized:
Table 4: Selected Carboxylic Acid Derivatives of Spiro[2.5]octane
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Spiro[2.5]octane-5-carboxylic acid | 1314390-66-3 | C₉H₁₄O₂ | 154.21 g/mol |
Spiro[2.5]octane-6-carboxylic acid | 1086399-13-4 | C₉H₁₄O₂ | 154.21 g/mol |
These carboxylic acid derivatives serve as important building blocks for further chemical transformations, enabling the creation of more complex molecules with specific functional properties. The carboxylic acid group introduces reactivity that can be exploited for amidation, esterification, and other transformations.
Carbonyl-Containing Derivatives
Derivatives containing carbonyl functionalities, such as ketones and diones, represent another important class of Spiro[2.5]octane compounds:
Table 5: Selected Carbonyl-Containing Derivatives of Spiro[2.5]octane
Compound | Molecular Formula | Description | Application Areas |
---|---|---|---|
Spiro[2.5]octane-4,6-dione | C₈H₁₀O₂ | Bicyclic dione with ketones at positions 4 and 6 | Organic synthesis, pharmaceutical intermediates |
Spiro[2.5]octane-5,7-dione | C₈H₁₀O₂ | Bicyclic dione with ketones at positions 5 and 7 | Pharmaceutical research, material science |
The synthesis of Spiro[2.5]octane-4,6-dione has been documented using methyl 3-(1-acetylcyclopropyl)propionate as a starting material, involving reaction with sodium hydride in tetrahydrofuran followed by treatment with dimethylformamide at elevated temperatures . This synthesis exemplifies the complex transformations required to introduce multiple carbonyl functionalities into the spirocyclic framework.
Natural Product Derivatives
Research has identified natural products containing the Spiro[2.5]octane structural motif. Most notably, Pestalotriols A and B, isolated from the endophytic fungus Pestalotiopsis fici, feature this unique spirocyclic skeleton. These compounds were characterized through rigorous NMR experiments, and their absolute configurations were determined using electronic circular dichroism calculations . The discovery of these natural products highlights the relevance of the Spiro[2.5]octane scaffold in biological systems and suggests potential bioactivity for synthetic derivatives based on this structural core.
Research Applications and Significance
The unique structural features of Spiro[2.5]octane and its derivatives have led to extensive research into their potential applications across multiple scientific disciplines.
Synthetic Organic Chemistry
Spiro[2.5]octane serves as a valuable building block in organic synthesis, providing a rigid three-dimensional scaffold for the construction of complex molecules. The spiro junction introduces specific conformational constraints that can be exploited in the design of molecules with precise spatial arrangements of functional groups. This property is particularly valuable in medicinal chemistry, where the three-dimensional structure of molecules plays a crucial role in their biological activity.
Pharmaceutical Research
The Spiro[2.5]octane scaffold has attracted attention in pharmaceutical research due to its unique structural properties. Derivatives of this compound have been investigated for potential biological activities, including:
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Enzyme inhibition through specific molecular interactions
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Receptor modulation via conformationally restricted ligands
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Metabolic stability enhancement through incorporation of the spirocyclic core
The rigid nature of the spirocyclic system can restrict conformational flexibility, potentially leading to improved target selectivity and reduced off-target effects in drug candidates.
Materials Science
In materials science, Spiro[2.5]octane derivatives have been explored for applications in polymer chemistry and advanced materials. The rigid spirocyclic core can contribute to materials with enhanced thermal stability, mechanical strength, and specific optical properties. These characteristics make Spiro[2.5]octane-based materials candidates for specialized applications in electronic devices, coatings, and structural components.
Comparative Analysis with Related Compounds
Understanding the properties of Spiro[2.5]octane in relation to similar compounds provides valuable insights into structure-property relationships within this chemical class.
Comparison with Other Spirocyclic Systems
Spiro[2.5]octane differs from other spirocyclic compounds in terms of ring sizes, strain energy, and consequent physical and chemical properties.
Table 6: Comparison of Spiro[2.5]octane with Related Spiro Compounds
Compound | Ring Sizes | Key Structural Differences | Property Distinctions |
---|---|---|---|
Spiro[3.3]heptane | 3,3 | Two cyclopropane rings | Higher ring strain, increased reactivity |
Spiro[4.5]decane | 4,5 | Cyclopentane and cyclohexane rings | Lower ring strain, greater conformational flexibility |
Spiro[2.5]octane | 2,5 | Cyclopropane and cyclohexane rings | Intermediate strain, balanced reactivity and stability |
Future Research Directions
Research on Spiro[2.5]octane continues to evolve, with several promising directions for future investigation:
Synthetic Methodology Development
Further refinement of synthetic methods for Spiro[2.5]octane and its derivatives remains an active area of research. Current efforts focus on:
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Development of catalytic methods for more efficient synthesis
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Stereoselective approaches to create optically pure spirocyclic compounds
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Green chemistry approaches to reduce environmental impact of synthesis
These advancements in synthetic methodology will facilitate access to more diverse Spiro[2.5]octane derivatives for various applications.
Biological Activity Exploration
The biological activities of Spiro[2.5]octane derivatives warrant further investigation, particularly given the discovery of natural products containing this structural motif. Future research may reveal specific therapeutic applications for compounds based on this scaffold.
Materials Applications
The exploration of Spiro[2.5]octane-based materials represents another promising research direction. The rigid, three-dimensional nature of these compounds could lead to materials with unique properties for specialized applications in electronics, optics, and structural components.
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